

Unraveling the Tissue-Specific Effects of BMS-564929: A Technical Guide

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Compound of Interest		
Compound Name:	BMS-564929	
Cat. No.:	B1667221	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-564929 is a potent, orally active, nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated significant tissue selectivity in preclinical studies. This technical guide provides an in-depth analysis of the experimental data and methodologies used to characterize the tissue-specific effects of **BMS-564929**. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows, this document serves as a comprehensive resource for researchers in the field of endocrinology and drug development.

Introduction

Selective androgen receptor modulators (SARMs) represent a promising class of therapeutic agents designed to elicit the anabolic benefits of androgens in target tissues, such as muscle and bone, while minimizing the undesirable androgenic effects in other tissues, like the prostate.[1][2] BMS-564929 has emerged as a noteworthy SARM due to its high potency and remarkable tissue selectivity, showing preferential activity in muscle over the prostate.[3][4] This guide delves into the core experimental findings that underpin our understanding of BMS-564929's pharmacological profile.

Quantitative Pharmacological Profile of BMS-564929



The tissue selectivity of **BMS-564929** is quantitatively supported by a combination of in vitro binding and potency assays, as well as in vivo efficacy studies. The following tables summarize the key data points, offering a comparative perspective with testosterone where available.

Table 1: In Vitro Receptor Binding Affinity and Selectivity

This table outlines the binding affinity of **BMS-564929** for the androgen receptor (AR) and its selectivity over other steroid hormone receptors.

Receptor	BMS-564929 K_i_ (nM)	Selectivity vs. AR
Androgen Receptor (AR)	2.11 ± 0.16[5][6][7]	-
Progesterone Receptor (PR)	~844	~400-fold[5][8]
Estrogen Receptor α (ERα)	>2110	>1000-fold[5][8]
Estrogen Receptor β (ERβ)	>2110	>1000-fold[5]
Glucocorticoid Receptor (GR)	>2110	>1000-fold[5][8]
Mineralocorticoid Receptor (MR)	>2110	>1000-fold[5][8]

Table 2: In Vitro Potency in Cell-Based Assays

This table presents the potency of **BMS-564929** in stimulating androgen receptor-dependent gene expression in different cell lines, highlighting its functional selectivity.



Cell Line	Assay Type	BMS-564929 EC_50_ (nM)	Testosterone EC_50_ (nM)	Fold Selectivity (Muscle vs. Prostate)
C2C12 (Mouse Myoblast)	AR-ARE Luciferase Reporter	0.44 ± 0.03[5][8] [9]	2.81 ± 0.48[8][9]	~20-fold[1][2][9]
PEC (Rat Prostate Epithelial)	AR-ARE Luciferase Reporter	8.66 ± 0.22[5][8] [9]	2.17 ± 0.49[8][9]	

Table 3: In Vivo Anabolic and Androgenic Efficacy in Castrated Rats

This table summarizes the in vivo potency of **BMS-564929** in stimulating the growth of an anabolic tissue (levator ani muscle) versus an androgenic tissue (prostate) in a castrated rat model.

Tissue	BMS-564929 ED_50_ (mg/kg, p.o.)	Testosterone Propionate ED_50_ (mg/kg, s.c.)	Fold Selectivity (Muscle vs. Prostate)
Levator Ani Muscle	0.0009[4][8][10]	0.21[8]	160-fold[4][8][10]
Prostate	0.14[4][8][10]	0.42[8]	

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the tissue selectivity of **BMS-564929**.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (K i) of a test compound for a specific receptor.

Foundational & Exploratory





Objective: To measure the ability of **BMS-564929** to displace a radiolabeled ligand from the androgen receptor and other steroid hormone receptors.

Materials:

- Recombinant human androgen receptor (or cytosol preparations from target tissues)
- [3H]-Dihydrotestosterone ([3H]-DHT) or other appropriate radioligands for other receptors
- BMS-564929
- Incubation buffer
- Scintillation fluid and counter

Procedure:

- A constant concentration of the androgen receptor and [3H]-DHT are incubated together.
- Increasing concentrations of BMS-564929 are added to the incubation mixture.
- The mixture is incubated to allow for competitive binding to reach equilibrium.
- Bound and free radioligand are separated (e.g., using a charcoal-dextran solution followed by centrifugation).
- The amount of bound radioactivity is measured using a scintillation counter.
- The concentration of **BMS-564929** that inhibits 50% of the specific binding of the radioligand (IC 50) is determined.
- The IC_50_ is converted to a binding affinity constant (K_i_) using the Cheng-Prusoff equation.
- Similar procedures are followed for other steroid receptors using their respective radioligands.[5]



Cell-Based Transcriptional Activation (Reporter Gene) Assay

This assay measures the ability of a compound to activate a receptor and induce the expression of a reporter gene.

Objective: To determine the potency (EC_50_) of **BMS-564929** in activating the androgen receptor in different cell types.

Materials:

- Cell lines of interest (e.g., C2C12 myoblasts, PEC prostate epithelial cells) stably transfected with an androgen receptor expression vector and a reporter plasmid containing an androgen response element (ARE) linked to a luciferase gene.[8]
- Cell culture medium
- BMS-564929 and testosterone (as a comparator)
- · Luciferase assay reagent
- Luminometer

Procedure:

- Cells are plated in multi-well plates and allowed to adhere.
- The cells are then treated with varying concentrations of BMS-564929 or testosterone.
- After an incubation period, the cells are lysed.
- The luciferase assay reagent is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
- The concentration of the compound that produces 50% of the maximal response (EC_50_) is calculated from the dose-response curve.[8]



In Vivo Assay for Anabolic and Androgenic Activity (Modified Hershberger Assay)

This in vivo assay assesses the anabolic and androgenic effects of a compound in a castrated rodent model.

Objective: To determine the in vivo potency (ED_50_) of **BMS-564929** on the growth of the levator ani muscle (anabolic) and the prostate gland (androgenic).

Materials:

- Orchidectomized (castrated) male rats
- BMS-564929 and testosterone propionate (as a comparator)
- Vehicle for administration (e.g., oral gavage for BMS-564929, subcutaneous injection for testosterone propionate)

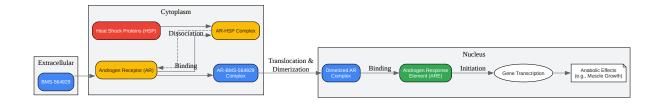
Procedure:

- Male rats are castrated to remove the endogenous source of androgens.
- After a post-operative recovery period, the animals are treated daily with different doses of **BMS-564929** or testosterone propionate for a specified duration (e.g., 10-14 days).[8]
- A control group receives the vehicle only.
- At the end of the treatment period, the animals are euthanized.
- The levator ani muscle and the prostate gland are carefully dissected and weighed.
- Dose-response curves are generated for the wet weights of each tissue.
- The dose of the compound that produces 50% of the maximal response (ED_50_) is determined for each tissue.[8]



Visualizations: Signaling Pathways and Experimental Workflows

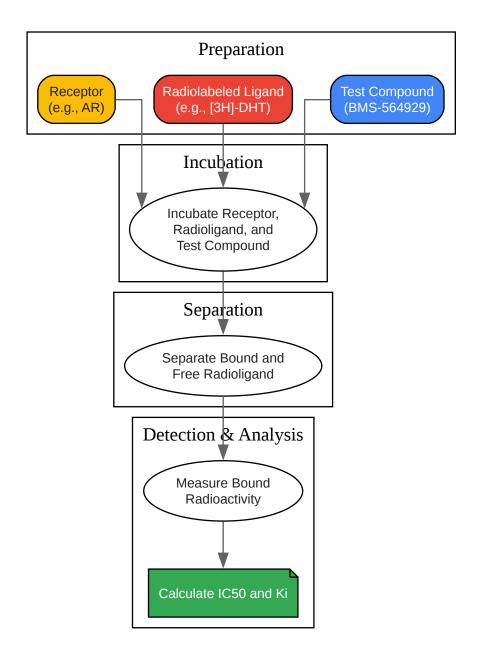
The following diagrams, generated using the DOT language, illustrate key concepts and procedures related to the investigation of **BMS-564929**.



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Caption: Androgen Receptor Signaling Pathway Activated by BMS-564929.

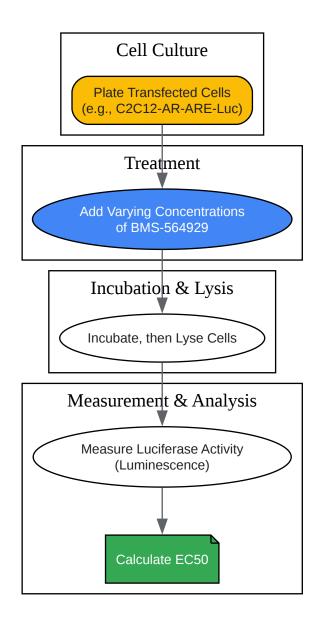




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Caption: Workflow of a Competitive Radioligand Binding Assay.





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